4-Chloro-5-iodothiophene-2-sulfonyl chloride
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Overview
Description
4-Chloro-5-iodothiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C_4HClIO_2S_2 . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of both chlorine and iodine substituents on the thiophene ring, as well as a sulfonyl chloride functional group. It is primarily used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodothiophene-2-sulfonyl chloride typically involves the chlorination and iodination of thiophene derivatives, followed by sulfonylation. One common method includes:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 4-chlorothiophene.
Iodination: The 4-chlorothiophene is then iodinated using iodine and a suitable oxidizing agent like nitric acid to yield 4-chloro-5-iodothiophene.
Sulfonylation: Finally, the 4-chloro-5-iodothiophene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonates, or thiophenes with different substituents.
Oxidation and Reduction Products: Sulfonamides or sulfones.
Coupling Products: Biaryl compounds or more complex thiophene derivatives.
Scientific Research Applications
4-Chloro-5-iodothiophene-2-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: In the synthesis of conductive polymers and other advanced materials.
Biological Research: As a reagent for modifying biomolecules or studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodothiophene-2-sulfonyl chloride depends on its application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it can modify proteins or other biomolecules by reacting with nucleophilic amino acid residues, potentially altering their function or activity.
Comparison with Similar Compounds
- 4-Chloro-5-bromothiophene-2-sulfonyl chloride
- 4-Chloro-5-fluorothiophene-2-sulfonyl chloride
- 4-Chloro-5-methylthiophene-2-sulfonyl chloride
Comparison:
- 4-Chloro-5-iodothiophene-2-sulfonyl chloride is unique due to the presence of both chlorine and iodine, which can influence its reactivity and the types of reactions it undergoes.
- 4-Chloro-5-bromothiophene-2-sulfonyl chloride has similar reactivity but may differ in terms of reaction conditions and products due to the different halogen.
- 4-Chloro-5-fluorothiophene-2-sulfonyl chloride is less reactive due to the strong carbon-fluorine bond.
- 4-Chloro-5-methylthiophene-2-sulfonyl chloride has a methyl group instead of a halogen, leading to different steric and electronic effects.
Properties
IUPAC Name |
4-chloro-5-iodothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IO2S2/c5-2-1-3(10-4(2)7)11(6,8)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFANGVDDNEGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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